3-Bromo-2-chloro-6-fluorobenzonitrile
Overview
Description
3-Bromo-2-chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN and a molecular weight of 234.45 g/mol . It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a nitrile group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-fluorobenzonitrile typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-fluorobenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-fluorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted benzonitriles with various functional groups.
Oxidation Products: Carboxylic acids or their derivatives.
Reduction Products: Amines or other reduced forms of the nitrile group.
Scientific Research Applications
3-Bromo-2-chloro-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique halogenated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The halogen atoms can enhance binding affinity and selectivity towards certain molecular targets, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-chlorobenzonitrile: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
3-Bromo-6-fluorobenzonitrile:
Uniqueness
3-Bromo-2-chloro-6-fluorobenzonitrile is unique due to the combination of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and interactions.
Properties
IUPAC Name |
3-bromo-2-chloro-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUWWKCYNUBYRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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